

YL5084: A Covalent Chemical Probe for JNK2/3

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Compound of Interest		
Compound Name:	YL5084	
Cat. No.:	B10856294	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are crucial mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] The three main JNK isoforms, JNK1, JNK2, and JNK3, are involved in a variety of cellular processes, including proliferation, apoptosis, and differentiation.[1][2] Dysregulation of JNK signaling is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[3][4] Notably, JNK1 and JNK2 can have opposing functions, with JNK1 often promoting apoptosis and JNK2 favoring cell survival.[3][5][6] This functional dichotomy underscores the need for isoform-selective chemical probes to dissect their distinct biological roles.

YL5084 is a novel, potent, and covalent inhibitor that displays selectivity for JNK2 and JNK3 over JNK1.[7][8] It was developed through the systematic modification of a pan-JNK inhibitor, JNK-IN-8.[5] YL5084 forms a covalent bond with a conserved cysteine residue (Cys116 in JNK2) within the ATP-binding pocket of JNK2 and JNK3.[3][5][6] This covalent mechanism of action contributes to its high potency and prolonged duration of action. These application notes provide a comprehensive overview of YL5084, including its biochemical and cellular activity, along with detailed protocols for its use as a chemical probe.

Data Presentation



The following tables summarize the quantitative data for **YL5084**, providing a clear comparison of its activity against different JNK isoforms and its cellular effects.

Table 1: Biochemical Activity of YL5084 against JNK Isoforms

Target	IC50 (nM)	Kinact/KI (M- 1s-1)	Notes	Reference
JNK1	2173	-	Over 30-fold selectivity for JNK2 over JNK1.	[7][8]
JNK2	70	20-fold higher than JNK1	Covalently targets Cys116.	[5][7][8]
JNK3	84	-	Shows preferential inhibition against JNK2.	[5][7]

Table 2: Cellular Activity of YL5084

Cell Line	Assay	Endpoint	Value	Notes	Reference
MM.1S (Multiple Myeloma)	Antiproliferati on	GR50	200-300 nM (72h)	Dose- dependent effect.	[7]
MM.1S (Multiple Myeloma)	Apoptosis	-	Induces apoptosis at 0.5 and 2.5 µM (24h)	Evidenced by increased PARP and caspase-3 cleavage, and Annexin V staining.	[7]

Table 3: Pharmacokinetic Properties of YL5084

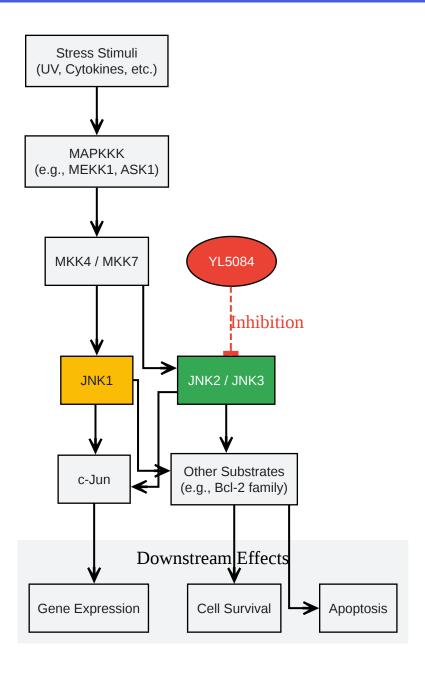


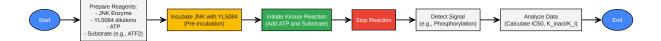
Species	Matrix	Half-life (t1/2)	Notes	Reference
Human	Microsomes	16 min	Moderate metabolic stability.	[7]
Mouse	Microsomes	11 min	Moderate metabolic stability.	[7]

Signaling Pathway and Mechanism of Action

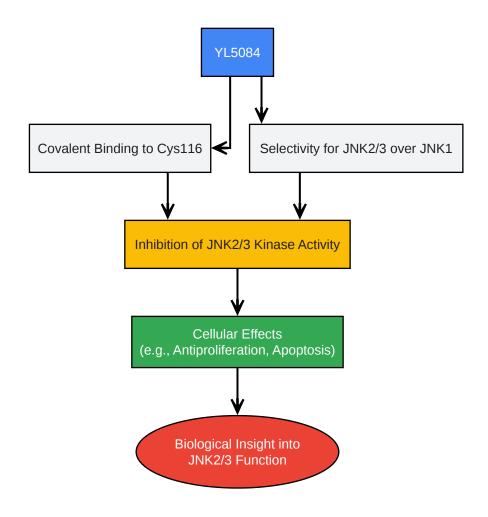
The JNK signaling pathway is a tiered kinase cascade that responds to various extracellular and intracellular stimuli.[9] **YL5084** selectively inhibits the kinase activity of JNK2 and JNK3, thereby blocking the phosphorylation of their downstream substrates.











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